Bienvenue dans la boutique en ligne BenchChem!

WR99210 hydrochloride

Antimalarial drug discovery Antifolate resistance Plasmodium falciparum

Choose WR99210 hydrochloride as the definitive positive control for antimalarial susceptibility testing and DHFR structural biology. Unlike pyrimethamine and cycloguanil, which lose potency against common dhfr resistance mutations (e.g., S108N, I164L), WR99210 maintains picomolar affinity against quadruple-mutant enzymes. With a median IC50 <0.075 nM versus >730 nM for pyrimethamine against drug-resistant Kenyan isolates, it eliminates false-negative results in resistance profiling. Its flexible side chain accommodates steric constraints in mutated active sites, making it the optimal ligand for co-crystallization studies of DHFR-TS variants.

Molecular Formula C14H19Cl4N5O2
Molecular Weight 431.1 g/mol
CAS No. 30711-93-4
Cat. No. B1667809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWR99210 hydrochloride
CAS30711-93-4
Synonyms4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL
BRL 51084
BRL 6231
BRL 6231hydrochloride
BRL 6231mono-Hydrobromide
BRL-51084
BRL-6231
unspecified HCl of BRL 6231
WR 99210
WR-99210
WR99210-HCl
Molecular FormulaC14H19Cl4N5O2
Molecular Weight431.1 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C
InChIInChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H
InChIKeyVOTSDCGUYAGUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WR99210 Hydrochloride (CAS 30711-93-4): A Subnanomolar Triazine DHFR Inhibitor for Antifolate-Resistant Malaria Research


WR99210 hydrochloride (BRL 6231) is a 1,3,5-triazine-2,4-diamine derivative that functions as a potent, orally bioactive inhibitor of plasmodial dihydrofolate reductase (DHFR) [1]. Unlike first-generation antifolates such as pyrimethamine and cycloguanil, WR99210 retains subnanomolar inhibitory activity against DHFR enzymes harboring multiple resistance-conferring mutations, including the clinically significant quadruple mutant (N51I+C59R+S108N+I164L) [2]. The compound is the active metabolite of the investigational prodrug PS-15 and has demonstrated efficacy against both drug-sensitive and multidrug-resistant Plasmodium falciparum and Plasmodium vivax strains in vitro [3].

Why WR99210 Hydrochloride Cannot Be Substituted by Pyrimethamine or Cycloguanil in Antifolate-Resistant Parasite Models


Generic substitution among DHFR inhibitors is scientifically unsound due to profound differences in resistance profiles. Pyrimethamine and cycloguanil are rendered ineffective by common DHFR point mutations (e.g., S108N, C59R, I164L) that confer 10- to >500-fold increases in IC50 [1]. In contrast, WR99210 exploits a flexible side chain that accommodates steric constraints within the mutated active site, enabling it to maintain picomolar binding affinity even against quadruple-mutant enzymes that are completely refractory to first-line antifolates [2]. Substituting WR99210 with pyrimethamine or cycloguanil in experimental systems designed to model drug-resistant malaria will yield false-negative results and invalidate mechanistic conclusions regarding antifolate pharmacology [3].

WR99210 Hydrochloride: Quantitative Differentiation Evidence Against Key Antifolate Comparators


WR99210 Demonstrates >9,000-Fold Superior Potency Over Pyrimethamine Against Clinical P. falciparum Isolates

In a head-to-head comparison against 33 Kenyan P. falciparum clinical isolates (all of which harbored dhfr resistance mutations), WR99210 exhibited a median IC50 of <0.075 nM, compared to pyrimethamine's median IC50 of 733.26 nM [1]. The study population consisted exclusively of mutant parasites: 24 triple mutants (codons 108, 51, 59) and 8 double mutants, with one quadruple mutant (Ile-164-Leu) also identified [1].

Antimalarial drug discovery Antifolate resistance Plasmodium falciparum

WR99210 Maintains Subnanomolar Ki Against Quadruple-Mutant DHFR While Pyrimethamine Loses >500-Fold Affinity

Against recombinant P. falciparum DHFR, WR99210 demonstrated Ki values of 0.9 nM (wild-type), 3.2 nM (A16V+S108T double mutant), 0.8 nM (C59R+S108N double mutant), and 0.9 nM (N51I+C59R+S108N+I164L quadruple mutant) [1]. In the same study, pyrimethamine exhibited Ki values of 1.5 nM (wild-type), 2.4 nM (A16V+S108T), 72.3 nM (C59R+S108N), and 859 nM (quadruple mutant) [1].

DHFR enzymology Antifolate resistance Structure-activity relationship

WR99210 Elicits Collateral Hypersensitivity in Pyrimethamine-Resistant Yeast While Pyrimethamine and Cycloguanil Fail Completely

In a Saccharomyces cerevisiae model expressing P. falciparum dhfr alleles, yeast expressing pyrimethamine-resistant alleles were fully resistant to both pyrimethamine and cycloguanil (IC50 >10⁻⁶ M, representing >100-fold increase over sensitive controls) [1]. In stark contrast, WR99210 efficiently killed all three yeast strains at an IC50 of approximately 10⁻⁸ M, and notably, the pyrimethamine-resistant strains exhibited collateral hypersensitivity to WR99210—demonstrating greater sensitivity than the drug-sensitive parent strain [1].

Yeast model Drug resistance Collateral sensitivity

WR99210 Antimalarial Activity Is Refractory to Folinic Acid Antagonism Unlike Cycloguanil

The antimalarial effect of cycloguanil is readily antagonized by physiological concentrations of folinic acid in erythrocytic culture, whereas WR99210 is significantly more refractory to this reversal [1]. Exposure of P. falciparum to cycloguanil (2.5 μM, 6 h) and WR99210 (1 μM, 6 h) both depressed dTTP levels, but the addition of folinic acid failed to restore dTTP levels in WR99210-treated parasites, suggesting a distinct or additional mechanism of toxicity beyond simple DHFR inhibition [1].

Folate antagonism Mechanism of action In vitro culture

WR99210-Resistance Mutations Are Far Less Common and Confer Only ~10-Fold Resistance Versus 10-100-Fold for Pyrimethamine

In a systematic PCR mutagenesis screen of >1,000 P. falciparum DHFR alleles expressed in yeast, mutations conferring resistance to pyrimethamine were identified in three distinct regions (around amino acids 50, 188, and 213) and increased resistance 10- to 100-fold (IC50 to >10⁻⁴ M) [1]. In contrast, mutations conferring resistance to WR99210 were far less common, were confined exclusively to the region around amino acid 188, and conferred only approximately 10-fold resistance (IC50 to approximately 10⁻⁷ M) [1]. Notably, mutations in the 213 region either had no effect or actually increased sensitivity to WR99210 [1].

Mutagenesis Resistance evolution Antifolate pharmacology

WR99210 Is 363-Fold More Potent Than Cycloguanil Against Cycloguanil-Resistant P. falciparum Isolates

Against seven cycloguanil-resistant P. falciparum isolates and clones from Thailand, WR99210 demonstrated a mean IC50 of 0.06 ng/mL (approximately 0.14 nM), whereas cycloguanil exhibited significantly higher IC50 values [1]. WR99210 was calculated to be up to 363 times more potent than cycloguanil against these cycloguanil-resistant parasites [1]. The pronounced activity of WR99210 against multidrug-resistant P. falciparum underscores its lack of cross-resistance with cycloguanil [1].

Cycloguanil resistance Multidrug-resistant malaria Antifolate cross-resistance

WR99210 Hydrochloride: High-Value Research and Procurement Application Scenarios


Validating DHFR Inhibition Assays Against Clinically Relevant Multidrug-Resistant P. falciparum Strains

Procure WR99210 hydrochloride as the gold-standard positive control for in vitro antimalarial susceptibility testing of field isolates or laboratory-adapted strains harboring dhfr resistance mutations. Given its median IC50 of <0.075 nM against Kenyan isolates carrying double, triple, and quadruple dhfr mutations—compared to pyrimethamine's 733.26 nM [1]—WR99210 provides an unambiguous benchmark for assay sensitivity and confirms that observed resistance to test compounds is not due to experimental artifact. This is particularly critical when screening novel antifolates against parasites with the I164L quadruple-mutant genotype, which is emerging in Africa [1].

Structural Biology Studies of Drug-Resistant DHFR-TS Enzyme Complexes

Use WR99210 hydrochloride to co-crystallize with quadruple-mutant P. falciparum DHFR-TS (N51I+C59R+S108N+I164L) for X-ray crystallography or cryo-EM studies. WR99210 maintains a Ki of 0.9 nM against this highly resistant enzyme, whereas pyrimethamine's Ki degrades to 859 nM—a 954-fold difference [1]. The flexible side chain of WR99210 accommodates steric constraints in the mutated active site, making it the preferred ligand for elucidating the structural basis of antifolate resistance and for guiding rational design of next-generation inhibitors that can overcome I164L-mediated resistance [2].

Genetic Screens for Opposing Selection Pressures in Antifolate Combination Therapy Design

Employ WR99210 hydrochloride in yeast-based genetic screens (S. cerevisiae expressing P. falciparum dhfr alleles) to identify mutations that confer collateral hypersensitivity—a phenotype where pyrimethamine-resistant strains become more sensitive to WR99210 than wild-type [1]. The >100-fold differential in IC50 between WR99210 (~10 nM) and pyrimethamine (>1,000 nM) against resistant strains [1] enables high-throughput selection assays. This application is directly relevant to designing antifolate combination regimens where opposing selection pressures (resistance to pyrimethamine vs. hypersensitivity to WR99210) can suppress the emergence of resistance, a strategy validated by mutagenesis studies showing that WR99210-resistance mutations are ~10-fold rarer and confer only ~10-fold resistance compared to 10-100-fold for pyrimethamine [2].

Irreversible Growth Inhibition Assays Requiring Folate-Rescue-Resistant Activity

Select WR99210 hydrochloride for in vitro P. falciparum culture experiments requiring sustained growth inhibition that cannot be reversed by folate supplementation. Unlike cycloguanil, whose antimalarial effect is readily antagonized by physiological concentrations of folinic acid, WR99210 is refractory to folate rescue and causes dTTP depression that is not restored by folinic acid addition [1]. This property makes WR99210 the superior choice for time-course experiments, washout studies, and investigations into folate-independent mechanisms of antiparasitic action. It also simplifies culture protocols by eliminating the need for folate-depleted media when using this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WR99210 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.